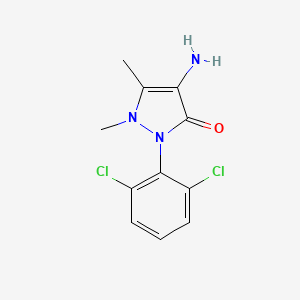
4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is a chemical compound with a unique structure that includes an amino group, dichlorophenyl group, and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-aminoantipyrine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichlorophenol: Shares the dichlorophenyl and amino groups but lacks the pyrazolone ring.
2,6-Dichloro-4-aminophenol: Similar structure but different functional groups.
3,5-Dichloro-4-hydroxyaniline: Contains similar chlorinated phenyl and amino groups.
Uniqueness
4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups and the pyrazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H11Cl2N3O |
|---|---|
Molecular Weight |
272.13 g/mol |
IUPAC Name |
4-amino-2-(2,6-dichlorophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H11Cl2N3O/c1-6-9(14)11(17)16(15(6)2)10-7(12)4-3-5-8(10)13/h3-5H,14H2,1-2H3 |
InChI Key |
GXJHDHRTCHDKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















